molecular formula C15H10O7 B192553 Tricetin CAS No. 520-31-0

Tricetin

Cat. No. B192553
CAS RN: 520-31-0
M. Wt: 302.23 g/mol
InChI Key: ARSRJFRKVXALTF-UHFFFAOYSA-N
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Description

Tricetin is a flavone, a type of flavonoid . It is a rare aglycone found in the pollen of members of the Myrtaceae, subfamily Leptospermoideae, such as Eucalyptus globulus . This compound shows anticancer effects on human breast adenocarcinoma MCF-7 cells .


Synthesis Analysis

The synthesis of Tricetin involves the acetylation of glycerol with acetic acid or acetic anhydride . The progress of the reaction could be easily monitored by either quantifying Tricetin formed or unreacted glycerol .


Molecular Structure Analysis

Tricetin has a molecular formula of C15H10O7 . Its structure is based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . The chemical structure of Tricetin contains two hydroxyl (OH) groups at C5 and C7 of ring A and three OH groups at C3’, C4’, and C5’ of ring B, with no methoxy (OCH3) groups .


Chemical Reactions Analysis

Tricetin has been found to have a significant impact on the increment of saturation concentration of citral, and the citral solubility increased as surfactants were added .


Physical And Chemical Properties Analysis

Tricetin has a molecular weight of 302.24 . It is a solid substance and is stable under normal conditions .

Scientific Research Applications

  • Cardiovascular Diseases

    • Field : Cardiology
    • Application : Flavonoids like Tricetin have shown cardioprotective properties, especially in the context of inflammation, which plays a dominant role in cardiovascular diseases .
    • Method : The cardioprotective effect of Tricetin has been investigated in various in vitro assays and animal models .
    • Results : Tricetin has shown potential in models of cardiovascular diseases, possibly by reducing oxidative stress and inflammation .
  • Liver Fibrosis

    • Field : Hepatology
    • Application : Tricetin has shown potential in protecting against liver fibrosis .
    • Method : The hepatoprotective effect of Tricetin has been investigated in hepatic stellate cells .
    • Results : Tricetin strongly attenuated the proliferation, migration, lipid droplets loss and fibrogenesis markers in hepatic stellate cells .
  • Skin Diseases

    • Field : Dermatology
    • Application : Tricetin could potentially have applications in the treatment of inflammatory skin diseases .
    • Method : The anti-inflammatory effect of Tricetin has been reported in in vitro assays and animal models .
    • Results : Tricetin has shown potential in models of skin inflammation, possibly by modulating immune responses .
  • Lung Diseases

    • Field : Pulmonology
    • Application : Tricetin could potentially have applications in the treatment of lung diseases .
    • Method : The anti-inflammatory effect of Tricetin has been reported in in vitro assays and animal models .
    • Results : Tricetin has shown potential in models of lung inflammation, possibly by modulating immune responses .
  • Kidney Diseases

    • Field : Nephrology
    • Application : Tricetin could potentially have applications in the treatment of kidney diseases .
    • Method : The anti-inflammatory effect of Tricetin has been reported in in vitro assays and animal models .
    • Results : Tricetin has shown potential in models of kidney diseases, possibly by modulating immune responses .
  • Eye Diseases

    • Field : Ophthalmology
    • Application : Tricetin could potentially have applications in the treatment of eye diseases .
    • Method : The anti-inflammatory effect of Tricetin has been reported in in vitro assays and animal models .
    • Results : Tricetin has shown potential in models of eye diseases, possibly by modulating immune responses .

Safety And Hazards

While handling Tricetin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSRJFRKVXALTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199964
Record name Tricetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tricetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tricetin

CAS RN

520-31-0
Record name Tricetin
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Record name Tricetin
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Record name Tricetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08230
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Record name Tricetin
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Record name 520-31-0
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Record name TRICETIN
Source FDA Global Substance Registration System (GSRS)
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Record name Tricetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330 °C
Record name Tricetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
V Chobot, F Hadacek, G Bachmann, W Weckwerth… - Molecules, 2020 - mdpi.com
… Tricetin has been explored regarding anti-inflammatory [22,23], … of tricetin have not been investigated sufficiently yet. Therefore, we have compared the antioxidant properties of tricetin …
Number of citations: 11 www.mdpi.com
JM Zhou, ND Gold, VJJ Martin, E Wollenweber… - … et Biophysica Acta (BBA …, 2006 - Elsevier
… a pronounced preference for the flavone, tricetin and gives rise to three methylated enzyme … The sequential order of tricetin methylation by TaOMT2 is envisaged to proceed via its 3′-…
Number of citations: 81 www.sciencedirect.com
L Cai, X Zhang, M Hou, F Gao - International Immunopharmacology, 2020 - Elsevier
… of tricetin in cultured endothelial cells. The results of our study show that tricetin suppressed … Furthermore, our findings indicate that tricetin suppressed ox-LDL-induced expression of …
Number of citations: 14 www.sciencedirect.com
FF Sun, PF Hu, Y Xiong, JP Bao, J Qian… - Oxidative medicine and …, 2019 - hindawi.com
… The chondroprotective effect of tricetin was shown to … tricetin, based on its anticatabolic, anti-inflammatory, and antiapoptotic effects in chondrocytes. The therapeutic potential of tricetin …
Number of citations: 29 www.hindawi.com
YL Hsu, YH Uen, Y Chen, HL Liang… - Journal of agricultural …, 2009 - ACS Publications
This study is the first to investigate the anticancer effect of tricetin in human breast adenocarcinoma MCF-7 cells. Results reveal that tricetin inhibits MCF-7 cells by blocking cell cycle …
Number of citations: 56 pubs.acs.org
JM Zhou, RK Ibrahim - Phytochemistry Reviews, 2010 - Springer
… However, its parent aglycone, tricetin, which is structurally similar to the widely distributed … The scarcity of tricetin occurrence in plants may be ascribed to its potential cytotoxicity and …
Number of citations: 117 link.springer.com
TT Chung, CY Chuang, YH Teng… - Environmental …, 2017 - Wiley Online Library
… Our results demonstrated that tricetin attenuates 12‐… tricetin downregulates the mRNA expression and promoter activity of MMP‐9. In addition, Western blot analysis revealed that tricetin …
Number of citations: 29 onlinelibrary.wiley.com
MH Chien, JM Chow, WJ Lee, HY Chen, P Tan… - International journal of …, 2017 - mdpi.com
… tricetin-induced JNK activation and subsequent cell apoptosis. In conclusion, our results indicated that tricetin … A combination of tricetin and an ERK inhibitor may be a better strategy to …
Number of citations: 21 www.mdpi.com
R Chao, JM Chow, YH Hsieh, CK Chen… - Expert Opinion on …, 2015 - Taylor & Francis
… that tricetin inhibited the migration/invasion of two GBM cell lines. We found that tricetin … Real-time polymerase chain reaction and promoter activity assays indicated that tricetin inhibited …
Number of citations: 22 www.tandfonline.com
PY Chang, MJ Hsieh, YS Hsieh, PN Chen… - Environmental …, 2017 - Wiley Online Library
… , tricetin decreased MMP‐9 protein and mRNA expressions, which was confirmed by real‐time PCR. Next, tricetin reduced … In conclusion, tricetin possesses the anti‐metastatic activity of …
Number of citations: 30 onlinelibrary.wiley.com

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